(R)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol
Overview
Description
(R)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C9H14N4O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is the Janus kinase 1 (JAK1). JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway .
Mode of Action
®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol acts as a selective inhibitor of JAK1. It binds to the kinase domain of JAK1, inhibiting its activity. This prevents the phosphorylation and activation of STAT proteins, which are responsible for transducing signals from cytokines and growth factors .
Biochemical Pathways
The inhibition of JAK1 affects the JAK-STAT signaling pathway. This pathway is involved in various biological processes, including cell proliferation, differentiation, cell migration, and apoptosis. By inhibiting JAK1, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol can modulate these processes .
Pharmacokinetics
These properties impact the bioavailability of the compound, determining how much of the drug reaches its target .
Result of Action
The inhibition of JAK1 by ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol leads to a decrease in the activation of STAT proteins. This can result in reduced inflammation and immune response, making it potentially useful in the treatment of diseases such as rheumatoid arthritis .
Action Environment
The action of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol can be influenced by various environmental factors. For example, the presence of other drugs could affect its metabolism and excretion. Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the compound .
Biochemical Analysis
Biochemical Properties
®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the key interactions is with Janus kinase 1 (JAK1), where ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol acts as a selective inhibitor . This interaction is crucial for modulating signaling pathways involved in immune responses and inflammation. Additionally, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol may interact with other proteins and enzymes, influencing their activity and stability.
Molecular Mechanism
The molecular mechanism of action of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol involves its binding interactions with biomolecules. As a JAK1 inhibitor, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol binds to the ATP-binding site of the enzyme, preventing its activation and subsequent phosphorylation of downstream targets . This inhibition leads to a decrease in cytokine signaling and immune response. Additionally, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol may interact with other enzymes and proteins, leading to changes in their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained inhibition of JAK1 and other targets, potentially leading to changes in cellular processes and function.
Dosage Effects in Animal Models
The effects of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit selective inhibition of JAK1, leading to desired therapeutic effects without significant toxicity. At higher doses, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol may cause adverse effects, such as off-target interactions and toxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of JAK1 and other targets.
Metabolic Pathways
®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can affect its activity and function . Additionally, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol may influence metabolic flux and metabolite levels, impacting cellular energy production and homeostasis.
Transport and Distribution
The transport and distribution of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol within cells and tissues are critical for its activity and function. The compound may be transported by specific transporters and binding proteins, influencing its localization and accumulation within cells . This distribution can affect the compound’s efficacy and potential side effects, as well as its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is important for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Properties
IUPAC Name |
(3R)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-10-8-4-9(12-6-11-8)13-3-2-7(14)5-13/h4,6-7,14H,2-3,5H2,1H3,(H,10,11,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRJOMKPNFJMPK-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=N1)N2CCC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=CC(=NC=N1)N2CC[C@H](C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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